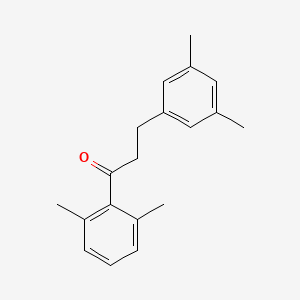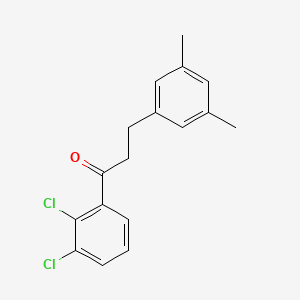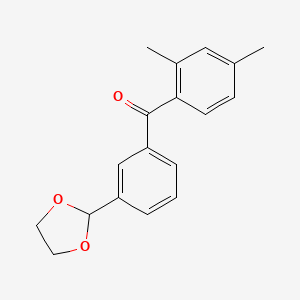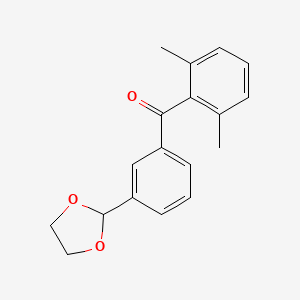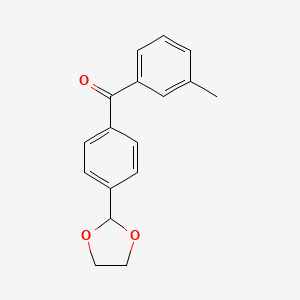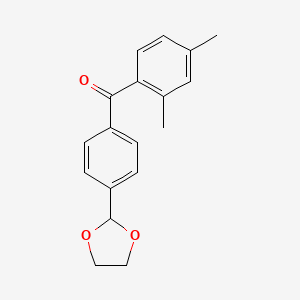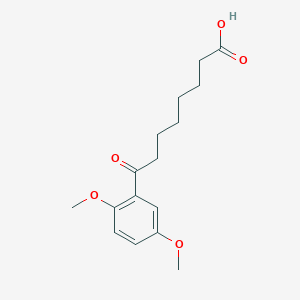![molecular formula C12H18N2O3 B3025218 1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid CAS No. 1119449-87-4](/img/structure/B3025218.png)
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid
Overview
Description
“1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CC1=C(C(=NO1)C)CN2CCCC(C2)C(=O)O . This indicates that the compound contains a dimethylisoxazole ring attached to a piperidine ring via a methyl group. The piperidine ring is further substituted with a carboxylic acid group .Scientific Research Applications
Drug Discovery and Isoxazole Synthesis
The isoxazole moiety is a five-membered heterocyclic scaffold commonly found in commercially available drugs. Traditional synthetic methods often employ Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions, but these metal-catalyzed approaches suffer from drawbacks such as high costs, toxicity, and waste generation. Researchers have explored metal-free synthetic routes to overcome these limitations . The compound could serve as a valuable building block for novel drug candidates.
Anticancer Properties
Studies have investigated the cytotoxic effects of 3,4,5-trisubstituted isoxazoles, including derivatives of our compound, in leukemia HL-60 cells. These investigations highlight the potential of isoxazoles as anticancer agents .
Bromodomain Inhibition
Interestingly, 3,5-dimethylisoxazoles have been explored as acetyl-lysine-mimetic bromodomain ligands. These compounds inhibit bromodomain histone binding, which is relevant in epigenetic regulation and cancer therapy .
Crystal Structure and Computational Studies
The crystal structure of 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol has been determined using X-ray diffraction. Additionally, density functional theory (DFT) calculations have provided insights into its optimized molecular structure .
DNA Damage Induction
In separate investigations, researchers observed that a related compound induced DNA damage in MCF-7 cells. This finding suggests potential applications in cancer research and treatment .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a transcriptional coactivator that has been implicated in the aberrant expression of several oncogenes in breast cancer cells . The piperidine-3-carboxylic acid moiety of the compound is an inhibitor of GABA (γ-aminobutyric acid) uptake , suggesting a potential secondary target.
Mode of Action
The compound interacts with its targets by binding to them, thereby inhibiting their function. For instance, it inhibits the uptake of GABA, a neurotransmitter, which can lead to increased levels of GABA in the synaptic cleft .
Biochemical Pathways
The compound’s action on BRD4 can influence gene transcription, cell cycle regulation, and apoptosis . By inhibiting GABA uptake, it can affect neurotransmission, potentially leading to changes in neuronal excitability .
Result of Action
The compound’s action on BRD4 can lead to changes in the expression of oncogenes, potentially influencing the growth and proliferation of cancer cells . Its inhibition of GABA uptake can alter neuronal excitability, which could have implications for neurological function .
properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)7-14-5-3-4-10(6-14)12(15)16/h10H,3-7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSNWUAWTYXXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



